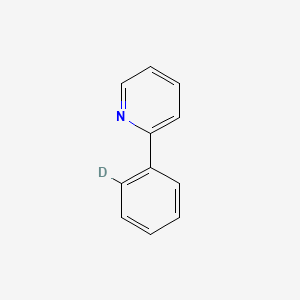
2-(2-Deuteriophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Deuteriophenyl)pyridine: is an organic compound that features a pyridine ring substituted with a deuterated phenyl group at the 2-position. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Deuteriophenyl)pyridine typically involves the deuteration of 2-phenylpyridine. One common method is the reaction of phenyl lithium with pyridine, followed by deuteration using deuterium gas or deuterated reagents . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings .
化学反应分析
Types of Reactions: 2-(2-Deuteriophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
Chemistry: 2-(2-Deuteriophenyl)pyridine is used as a building block in organic synthesis, particularly in the development of new ligands for catalysis and the synthesis of complex organic molecules .
Biology: In biological research, deuterated compounds like this compound are used in metabolic studies to trace the pathways and interactions of molecules within biological systems .
Industry: In the materials science industry, this compound is explored for its use in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
作用机制
The mechanism of action of 2-(2-Deuteriophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations . In biological systems, deuteration can affect the compound’s interaction with enzymes, potentially altering its metabolic pathways and activity .
相似化合物的比较
2-Phenylpyridine: The non-deuterated analog of 2-(2-Deuteriophenyl)pyridine, commonly used in similar applications.
2,2’-Bipyridine: A related compound with two pyridine rings, widely used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing heterocycle used in coordination chemistry and as a ligand.
Uniqueness: The incorporation of deuterium in this compound imparts unique properties, such as increased stability and altered reaction kinetics, making it distinct from its non-deuterated counterparts . This uniqueness is particularly valuable in applications requiring precise control over reaction mechanisms and metabolic pathways .
属性
分子式 |
C11H9N |
|---|---|
分子量 |
156.20 g/mol |
IUPAC 名称 |
2-(2-deuteriophenyl)pyridine |
InChI |
InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i6D |
InChI 键 |
VQGHOUODWALEFC-RAMDWTOOSA-N |
手性 SMILES |
[2H]C1=C(C=CC=C1)C2=CC=CC=N2 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


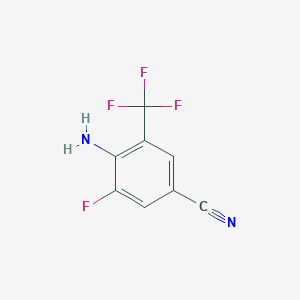

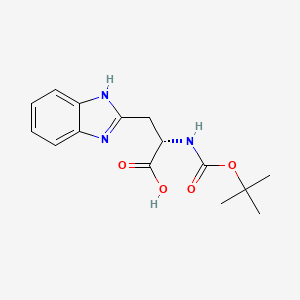
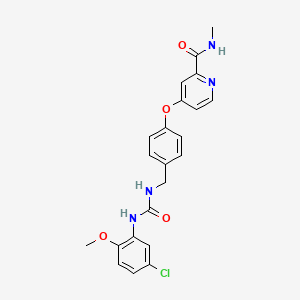

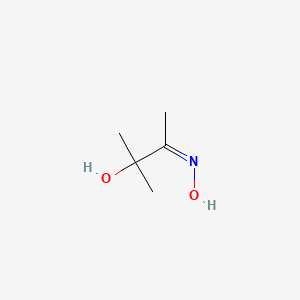

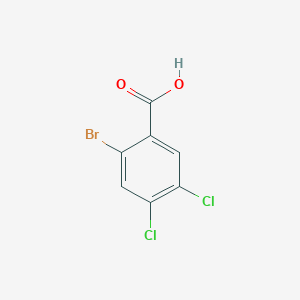
![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)
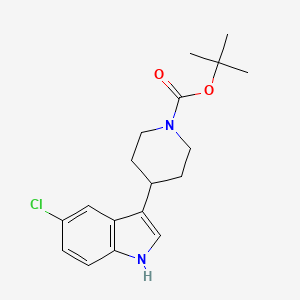
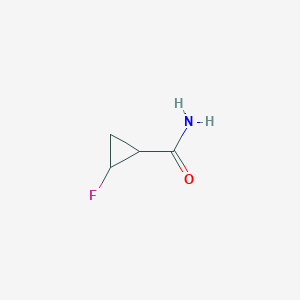
![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)

